molecular formula C8H9BO3 B8445153 3-methylbenzo[c][1,2]oxaborole-1,5(3H)-diol

3-methylbenzo[c][1,2]oxaborole-1,5(3H)-diol

Cat. No. B8445153
M. Wt: 163.97 g/mol
InChI Key: MKJUQVSWAAXDKK-UHFFFAOYSA-N
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Patent
US08716478B2

Procedure details

A solution of 2-(4-bromo-3-(1-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenoxy)tetrahydro-2H-pyran (4.38 g, 11.3 mmol) in anhydrous THF (11 mL) was made before cooling the reaction mixture on a −78° C. bath. Reaction mixture was then treated, drop-wise, with n-BuLi (8.48 mL, 13.6 mmol) and allowed to stir for 1 hr before (i-PrO)3B (3.9 mL, 17 mmol) was added via syringe. After the addition of (i-PrO)3B, the reaction mixture was warmed to room temperature and allowed to stir for 21 hr. Cyclization of the bicyclic ring was done in situ by the addition of 7 mL of 6 M HCl. The mixture was stirred for 3 h before quenching the reaction with equal volume of concentrated NH4Cl(aq) and EtOAc (1:1, 20 mL). The layers were separated and the aqueous layer was further extracted with equal volume of EtOAc before the organic layers were combined and dried over anhydrous Na2SO4 and filtered. The solvent was removed under reduced pressure. The residue was purified by silica gel column using Combiflash give 3-methylbenzo[c][1,2]oxaborole-1,5(3H)-diol (1.51 g, 81%). 1H-NMR (400 MHz, DMSO-d6) δ (ppm) 1.32 (d, J=5.1 Hz, 3H), 5.03-5.08 (m, 2H), 6.68 (s, 1H), 6.71 (dd, J=6.0, 1.5 Hz, 1H), 7.45 (d, J=6.0 Hz, 1H), 8.57 (s, 1H), 9.71 (s, 1H).
Name
2-(4-bromo-3-(1-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenoxy)tetrahydro-2H-pyran
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
8.48 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bicyclic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
Quantity
11 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:5]([O:6]C2CCCCO2)=[CH:4][C:3]=1[CH:15]([O:17]C1CCCCO1)[CH3:16].[Li]CCCC.[B:29](OC(C)C)(OC(C)C)[O:30]C(C)C.Cl>C1COCC1>[CH3:16][CH:15]1[O:17][B:29]([OH:30])[C:2]2[CH:14]=[CH:13][C:5]([OH:6])=[CH:4][C:3]1=2

Inputs

Step One
Name
2-(4-bromo-3-(1-(tetrahydro-2H-pyran-2-yloxy)ethyl)phenoxy)tetrahydro-2H-pyran
Quantity
4.38 g
Type
reactant
Smiles
BrC1=C(C=C(OC2OCCCC2)C=C1)C(C)OC1OCCCC1
Step Two
Name
Quantity
8.48 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
bicyclic ring
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
11 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 21 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was then treated
ADDITION
Type
ADDITION
Details
was added via syringe
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
before quenching
CUSTOM
Type
CUSTOM
Details
the reaction with equal volume of concentrated NH4Cl(aq) and EtOAc (1:1, 20 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with equal volume of EtOAc before the organic layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CC1C2=C(B(O1)O)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.